4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide
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Overview
Description
4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide typically involves the following steps:
Formation of the pyrazole moiety: This can be achieved by reacting 1-ethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the benzamide core: The pyrazole derivative is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide
- 4-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzamide
- 4-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide
Uniqueness
4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide is unique due to the specific positioning of the pyrazole moiety and the chloro group, which can influence its reactivity and interactions with biological targets. This structural uniqueness can result in distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-3-18-10-11(8-16-18)9-17(2)14(19)12-4-6-13(15)7-5-12/h4-8,10H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVLIQCWLMRAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN(C)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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